1-(Diphenylphosphoryl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)propan-1-ol is an organic compound with the molecular formula C15H17O2P. It is characterized by the presence of a diphenylphosphoryl group attached to a propanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Diphenylphosphoryl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine oxide, followed by the addition of the alkylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphoryl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The hydroxyl group in the propanol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphoryl derivatives, while reduction can produce diphenylphosphine compounds.
Scientific Research Applications
1-(Diphenylphosphoryl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)propan-1-ol involves its interaction with molecular targets through its phosphoryl group. This group can form coordination bonds with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylphosphoryl)ethanol: Similar structure but with an ethanol backbone.
1-(Diphenylphosphoryl)butan-1-ol: Similar structure but with a butanol backbone.
Diphenylphosphine oxide: Lacks the propanol moiety but shares the diphenylphosphoryl group.
Uniqueness
1-(Diphenylphosphoryl)propan-1-ol is unique due to its specific combination of a diphenylphosphoryl group and a propanol backbone. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
81364-34-3 |
---|---|
Molecular Formula |
C15H17O2P |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
1-diphenylphosphorylpropan-1-ol |
InChI |
InChI=1S/C15H17O2P/c1-2-15(16)18(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
InChI Key |
JQBOVGNURIKETO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.